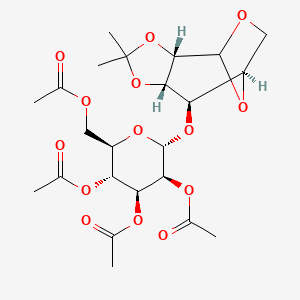

1,6-脱水-2,3-O-(1-异丙基)-4-O-(2,3,4,6-四-O-乙酰基-α-D-甘露糖吡喃糖基)-β-D-甘露糖吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

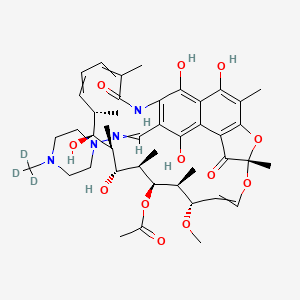

The synthesis of related compounds, such as 2,3,4-Tri-O-acetyl-1,6-anhydro-β-d-mannopyranose, involves artifact production during carbohydrate analysis, highlighting the intricate processes involved in synthesizing such complex molecules. A novel synthesis approach for 2,3,5-tri-O-acetyl-1,6-anhydro-β-d-mannofuranose was also developed, showcasing the synthetic versatility of these compounds (Manna, Mcanalley, & Ammon, 1993).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through advanced techniques such as X-ray analysis. For instance, the structure of a dimer derivative was elucidated, providing insights into the spatial arrangement and bonding within these molecules (Manna, Mcanalley, & Ammon, 1993).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, demonstrating their reactivity and functional utility in synthetic chemistry. For example, the formation of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-d-mannofuranosyl)-3-oxobutanoate illustrates the compound's ability to participate in complex chemical transformations, leading to new compounds with potential applications in various fields (Herrera & Baelo, 1985).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are essential for understanding their behavior in different environments and their suitability for various applications. The kinetic acetonation of D-mannose, leading to derivatives like 4,6-mono- and 2,3:4,6-di-O-isopropylidene-D-mannopyranose, provides valuable information on the physical characteristics of these compounds (Gelas & Horton, 1978).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are crucial for the practical application of these compounds. The stereocontrolled synthesis approaches and reactions with different reagents highlight the rich chemistry of these molecules and their potential utility in synthetic carbohydrate chemistry (Crich & Banerjee, 2006).

科学研究应用

合成中的杂化催化剂

杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,在合成复杂有机分子(如 5H-吡喃[2,3-d]嘧啶骨架)中具有重要意义。这些骨架由于其生物利用度和更广泛的合成应用,在医药和制药工业中具有广泛的应用。Parmar、Vala 和 Patel (2023) 的综述重点关注了 1992 年至 2022 年间杂化催化剂在合成这些骨架中的应用,表明复杂化合物在为研究和治疗目的开发先导分子中的潜在作用 (Parmar、Vala 和 Patel,2023)。

甘露糖苷酶和碳水化合物加工

碳水化合物的酶促加工,包括甘露聚糖水解生成甘露糖,对于各种生物和工业过程至关重要。Chauhan 和 Gupta (2017) 的综述提供了有关微生物甘露糖苷酶的全面信息,重点介绍了它们在生物乙醇生产、烷基糖苷合成和作为药物制剂中的潜在应用。该研究领域强调了了解复杂糖和相关化合物的结构和功能方面的重要性 (Chauhan 和 Gupta,2017)。

蛋白质修饰中的 C-甘露糖基化

蛋白质的结构和功能多样性可以通过翻译后修饰来增强,包括 C-甘露糖基化。Crine 和 Acharya (2021) 综述了 C-甘露糖基化蛋白质的结构方面,重点关注共识基序和通过氢键稳定 C-甘露吡喃糖基。这种修饰在蛋白质稳定性、分泌和功能中起着重要作用,为了解人类健康和生物技术的新途径和功能提供了见解 (Crine 和 Acharya,2021)。

碳水化合物加工抑制剂的合成

C-糖苷类似物的合成,包括与糖基磷酸盐和糖基氨基酸相关的类似物,对于开发碳水化合物加工酶的抑制剂至关重要。Cipolla、La Ferla 和 Nicotra (1997) 描述了各种类似物的合成,重点介绍了这些化合物在治疗应用中的潜力,特别是作为参与碳水化合物加工的酶的抑制剂 (Cipolla、La Ferla 和 Nicotra,1997)。

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBVUORQLNNAB-NFDGPPLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3COC(O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747042 |

Source

|

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano | |

CAS RN |

67591-05-3 |

Source

|

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)